molecular formula C6H7NO3S B14687573 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 28318-38-9

7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14687573
CAS No.: 28318-38-9
M. Wt: 173.19 g/mol
InChI Key: DNHPKCHVSYFMCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . The reaction conditions often include the use of specific solvents and catalysts to ensure the efficient production of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods used are optimized for cost-effectiveness and environmental sustainability, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various penicillin derivatives, which have different antibacterial properties. These derivatives are crucial in the development of new antibiotics to combat resistant bacterial strains .

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its core structure, which allows for the synthesis of a wide range of penicillin derivatives. Its ability to inhibit bacterial cell wall synthesis makes it a vital component in the fight against bacterial infections .

Properties

CAS No.

28318-38-9

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C6H7NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h3,5H,1-2H2,(H,9,10)

InChI Key

DNHPKCHVSYFMCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2N(C1=O)C(CS2)C(=O)O

Origin of Product

United States

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